molecular formula C10H15ClN4O B6144694 N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1303889-65-7

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B6144694
CAS No.: 1303889-65-7
M. Wt: 242.70 g/mol
InChI Key: LLZUSHYWYKDQCA-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrimidine ring attached to a piperidine ring, with a carboxamide group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride typically involves the reaction of pyrimidine-2-amine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, altering its structure and inhibiting its replication. This leads to the inhibition of tumor cell growth and proliferation. Additionally, the compound can interfere with angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is unique due to the presence of both pyrimidine and piperidine rings, which contribute to its distinct chemical and biological properties. The combination of these rings allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

N-pyrimidin-2-ylpiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZUSHYWYKDQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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